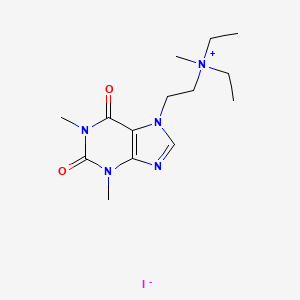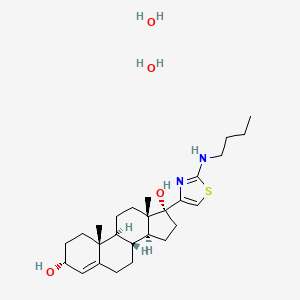
N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride is a heterocyclic organic compound with the molecular formula C15H21ClN2OS and a molecular weight of 312.858 g/mol . It is known for its unique structure, which includes a benzothiophene ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride typically involves the reaction of 1-benzothiophene-2-carbonyl chloride with diethylamine in the presence of a suitable base . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity . The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity . The benzothiophene ring plays a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzothiophene-2-carbonylamino)ethyl-methylazanium chloride: Similar structure but with a methyl group instead of diethyl.
1-Benzothiophene-2-carboxamide: Lacks the diethylaminoethyl group.
2-(1-Benzothiophene-2-carbonylamino)ethyl-trimethylazanium chloride: Contains a trimethylaminoethyl group.
Uniqueness
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
15272-95-4 |
|---|---|
Molecular Formula |
C15H21ClN2OS |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H20N2OS.ClH/c1-3-17(4-2)10-9-16-15(18)14-11-12-7-5-6-8-13(12)19-14;/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18);1H |
InChI Key |
TZBAVQKIEKDGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2S1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)








![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)



![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
